Etifoxine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

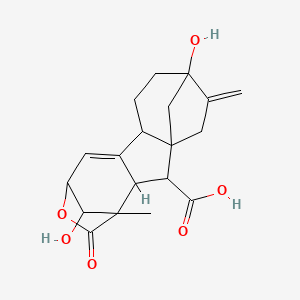

Etifoxine-d3 is a labeled analogue of Etifoxine . Etifoxine is a benzoxazine class drug primarily used as an anxiolytic . It also possesses neuroprotective, neuroplastic, and anti-inflammatory properties . These effects are thought to arise due to modulation of GABAergic neurotransmission and neurosteroid synthesis .

Synthesis Analysis

Etifoxine stimulates endogenous neurosteroid synthesis . Time-course experiments revealed that a 15-min incubation of hypothalamic explants with etifoxine was sufficient to induce a robust increase in neurosteroid synthesis . This suggests that etifoxine activates steroidogenic enzymes at a post-translational level .

Molecular Structure Analysis

The molecular formula of Etifoxine-d3 is C17H14D3ClN2O . The molecular weight is 303.80 .

Chemical Reactions Analysis

Etifoxine stimulates the biological activity of certain steroidogenic enzymes, such as 3β-HSD, P450 C17, 5α-R, and/or 3α-HSD . The increase of THP induced by etifoxine can be ascribed to either stimulation of the reduction reaction of DHP into THP, or inhibition of the oxidation reaction of THP into DHP .

Physical And Chemical Properties Analysis

Etifoxine-d3 is an off-white solid . The molecular weight is 303.80 and the molecular formula is C17H14D3ClN2O .

Scientific Research Applications

Depression and Anxiety Treatment

Etifoxine-d3 has been studied for its potential role in the treatment of depression and anxiety . In combination with citalopram, a common antidepressant, etifoxine-d3 has shown promising results in an animal model . The study focused on the intercellular adhesion molecule-1 (ICAM-1), SIRT1, and nitric oxide (NO), which are emerging factors in depression and anxiety . The antidepressant and sedative effects of citalopram were potentiated by ascorbic acid, vitamin D, and etifoxine-d3 alone and in combination .

Inflammation Regulation

Etifoxine-d3 may play a role in regulating inflammation. ICAM-1, a marker of inflammation, is an immunoglobulin-like transmembrane glycoprotein that is overexpressed in the endothelial lumen . The study of ICAM-1 and its relationship with depression and anxiety is emerging, and etifoxine-d3’s potential role in this area is being explored .

Anti-Aging Effects

There is potential for etifoxine-d3 to have anti-aging effects . Chronic inflammation, induced by the continuous production of TNF-α, is the fundamental cause of diseases like obesity, dyslipidaemia, diabetes, heart and brain diseases, autoimmune diseases, Alzheimer’s disease, and cancer . The aging process is also induced by chronic inflammation . Vitamin D3 and phytochemicals, in combination with etifoxine-d3, may contribute to anti-aging by working with aging-related genes .

Anxiolytic Effects

Initial clinical trials with etifoxine-d3 have provided the first evidence for a clinical anxiolytic effect of etifoxine-d3, showing comparable efficacy to the benzodiazepine lorazepam in patients suffering from adjustment disorders with anxiety .

Mechanism of Action

Target of Action

Etifoxine-d3, a benzoxazine class drug, primarily targets the GABA channel subunits . GABA (gamma-amino butyric acid) is a neurotransmitter that blocks certain brain signals . The modulation of GABAergic neurotransmission is one of the key mechanisms of action of Etifoxine-d3 .

Mode of Action

Etifoxine-d3 interacts with its targets by modulating GABAergic neurotransmission and neurosteroid synthesis . It is a positive allosteric modulator of α1β2γ2 and α1β3γ2 subunit-containing GABA A receptors . It selectively increases GABA-induced currents in X. laevis oocytes expressing α1β2γ2 or α1β3γ2 over α1β1γ2 subunit-containing receptors .

Biochemical Pathways

Etifoxine-d3 affects the GABAergic neurotransmission and neurosteroid synthesis pathways . It stimulates GABAergic transmission via GABA receptors and increases mitochondrial translocator protein (TSPO) to stimulate neurosteroid synthesis .

Result of Action

Etifoxine-d3 has been associated with neuroprotective, neuroplastic, and anti-inflammatory properties . It reduces neuronal degeneration in the injured cortex and inhibits NLRP3 inflammasome activation in human and murine myeloid-derived cells . It also reduces the abundance of certain bacterial species in the gut microbiome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Etifoxine-d3. For instance, the gut microbiome can interact with the drug, leading to changes in microbial features . .

Safety and Hazards

Etifoxine can continue to be used for the treatment of anxiety disorders, but it must not be used in patients who previously had severe skin reactions or severe liver problems after taking etifoxine . Severe adverse events are in general rare. Skin and subcutaneous disorders are the most frequently reported, but these generally resolve after drug cessation .

Future Directions

Etifoxine has been shown to limit mechanical allodynia and anxiety-like symptoms in a mouse model of streptozotocin-induced diabetic neuropathy . The company that markets Stresam will have to conduct a study to further characterize the effects of etifoxine in patients with anxiety . There is also ongoing research on the short-term effects of etifoxine on the human gut microbiome in healthy men .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Etifoxine-d3 involves the incorporation of three deuterium atoms into the Etifoxine molecule. This can be achieved through a deuterium exchange reaction using deuterated reagents.", "Starting Materials": [ "Etifoxine", "Deuterated reagents (e.g. D2O, CD3OD)" ], "Reaction": [ "Step 1: Dissolve Etifoxine in deuterated solvent (e.g. CD3OD)", "Step 2: Add deuterated reagent (e.g. D2O) to initiate deuterium exchange reaction", "Step 3: Allow reaction to proceed at appropriate temperature and time", "Step 4: Isolate and purify Etifoxine-d3 product" ] } | |

CAS RN |

1246815-89-3 |

Molecular Formula |

C17H14ClN2OD3 |

Molecular Weight |

303.81 |

Appearance |

Solid powder |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

21715-46-8 (unlabelled) |

synonyms |

6-Chloro-N-ethyl-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazin-2-amine; 2-Ethylamino-6-chloro-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazine; Etifoxin-d3 |

tag |

Etifoxine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.